Bienvenue dans la boutique en ligne BenchChem!

2-(3-Oxopiperazin-1-yl)acetonitrile

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Select this specific acetonitrile-substituted 3-oxopiperazine scaffold to ensure experimental consistency. Unlike N-alkylated analogs (logP -1.33, MW 153.18), its unique logP (-0.692) and MW (139.16) provide predictable reactivity, solubility, and chromatographic behavior, eliminating the need to re-optimize synthetic routes. The 3-oxopiperazine core is validated in potent CaMKIIδ inhibitors (IC50 0.140 nM), GPIIb/IIIa antagonists (IC50 3.6–51 nM), and orally bioavailable prodrugs (YM128). It also serves as a privileged entry point for synthesizing novel Nav1.8 inhibitors, a key target in non-opioid pain therapeutics. Efficient one-pot syntheses support seamless scale-up from research to process chemistry.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1016823-35-0
Cat. No. B3373967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxopiperazin-1-yl)acetonitrile
CAS1016823-35-0
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)CC#N
InChIInChI=1S/C6H9N3O/c7-1-3-9-4-2-8-6(10)5-9/h2-5H2,(H,8,10)
InChIKeyWPVIOWUUAXJYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0) Procurement Guide: Properties, Purity, and Storage


2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0) is a heterocyclic organic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . It features a piperazin-2-one (3-oxopiperazine) core substituted with an acetonitrile group at the N1 position. This compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis . Key physicochemical properties include a predicted boiling point of 373.6±37.0 °C, a predicted density of 1.150±0.06 g/cm³, a predicted pKa of 15.17±0.20, and a predicted logP of -0.692 . Commercially available purities are typically ≥95% or ≥98% .

Why Generic 3-Oxopiperazine Building Blocks Cannot Substitute for 2-(3-Oxopiperazin-1-yl)acetonitrile


Substituting 2-(3-oxopiperazin-1-yl)acetonitrile with a generic or closely related 3-oxopiperazine derivative introduces significant and quantifiable differences in key physicochemical properties that directly impact synthetic utility and downstream applications. Simple changes, such as N-methylation, alter the compound's molecular weight (139.16 g/mol vs. 153.18 g/mol) and critically, its lipophilicity (logP -0.692 vs. -1.33), which influences solubility, reactivity, and chromatographic behavior [1]. These differences can derail a synthetic route by requiring re-optimization of reaction conditions (e.g., solvent systems, purification methods) and can lead to different biological or material properties in the final product. The data presented below provides a quantitative basis for selecting the specific 2-(3-oxopiperazin-1-yl)acetonitrile scaffold over its seemingly similar analogs, ensuring experimental consistency and predictable outcomes [1].

Quantitative Evidence Guide for Differentiating 2-(3-Oxopiperazin-1-yl)acetonitrile from Closest Analogs


Direct Physicochemical Comparison: 2-(3-Oxopiperazin-1-yl)acetonitrile vs. its N-Methyl Analog

2-(3-Oxopiperazin-1-yl)acetonitrile (Target) exhibits distinct physicochemical properties compared to its closest commercially available analog, 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile (Comparator). The target compound is less lipophilic (logP -0.692 vs. -1.33) and has a smaller molecular weight (139.16 g/mol vs. 153.18 g/mol). This difference in logP, representing over a 4-fold difference in partition coefficient, will directly affect solubility and chromatographic retention times [1].

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Inferred Differentiation: 3-Oxopiperazine Scaffold's Potential for Selective Binding Based on Substitution Pattern

The unsubstituted nature of the 3-oxopiperazine ring in the target compound provides a unique point of differentiation. The potent and selective CaMKIIδ inhibitor BDBM292658, which contains the 2-(3-oxopiperazin-1-yl) motif, demonstrates that this specific substitution pattern can lead to high-affinity target engagement (IC50 = 0.140 nM; EC50 = 96 nM) [1]. In contrast, N-substituted analogs would not be expected to engage the target in the same way. This illustrates how the target compound's scaffold is essential for accessing specific, high-affinity interactions observed in potent inhibitors, whereas analogs with N-substitution (e.g., N-methyl) would likely exhibit altered binding profiles [1].

Drug Discovery Kinase Inhibition Scaffold Utility

Synthetic Route Efficiency: One-Pot Methods for Substituted Piperazinones

The synthesis of 2-(3-oxopiperazin-1-yl)acetonitrile can be achieved via a one-pot reductive amination-transamidation-cyclization sequence from N-(2-oxoethyl)amides and α-amino esters, a method demonstrated to produce substituted piperazin-2-ones in good yields [1]. The efficiency of this route is enhanced by using acetic acid in acetonitrile as an additive. More recent one-pot asymmetric catalytic methods yield 3-aryl/alkyl piperazin-2-ones with high enantioselectivity (up to 99% ee) and yields ranging from 38-90%, showcasing a robust and scalable synthetic entry to this class [2].

Organic Synthesis Process Chemistry Piperazinone Synthesis

Pharmacokinetic Potential: In Vivo Activity of a Structurally Related 3-Oxopiperazine Derivative

The 3-oxopiperazine moiety is a key component of YM-57029, a potent GPIIb/IIIa antagonist (IC50 = 3.6-51 nM in platelet aggregation assays) [1]. Its prodrug, YM128, demonstrates oral bioavailability (32.3% in dogs, 22.2% in monkeys) and translates to potent in vivo platelet inhibition, confirming that compounds containing this core can achieve favorable pharmacokinetic profiles and oral activity [1]. This establishes the 3-oxopiperazine scaffold as a privileged structure for developing orally bioavailable therapeutics.

Pharmacokinetics Platelet Aggregation Drug Development

Target Class Potential: 3-Oxopiperazine Carboxamides as Potent Nav1.8 Inhibitors

The 3-oxopiperazine scaffold is central to a series of patented Nav1.8 inhibitors, a clinically validated target for pain disorders [1][2]. While the specific target compound is not an inhibitor itself, the extensive patent literature demonstrates the broad utility and druggability of the 3-oxopiperazine core. This positions 2-(3-oxopiperazin-1-yl)acetonitrile as a valuable starting point for building focused libraries targeting Nav1.8 and related ion channels.

Pain Research Ion Channel Inhibition Scaffold Validation

Optimal Application Scenarios for 2-(3-Oxopiperazin-1-yl)acetonitrile in R&D and Manufacturing


As a Core Scaffold for Kinase and GPCR-Targeted Library Synthesis

The proven ability of the 3-oxopiperazine core to yield highly potent inhibitors (e.g., CaMKIIδ IC50 = 0.140 nM [1] and GPIIb/IIIa IC50 = 3.6-51 nM [2]) makes 2-(3-oxopiperazin-1-yl)acetonitrile an ideal starting material for synthesizing focused compound libraries for kinase and GPCR drug discovery programs. Its unique physicochemical properties (logP -0.692, MW 139.16 [3]) provide a differentiated starting point compared to N-substituted analogs, offering a distinct region of chemical space.

In the Design of Orally Bioavailable Drug Candidates

The 3-oxopiperazine moiety is a component of YM128, a prodrug that demonstrates oral bioavailability in preclinical species (32.3% in dogs [1]). This class-level validation supports the use of 2-(3-oxopiperazin-1-yl)acetonitrile in medicinal chemistry programs where oral administration is a target product profile requirement. The scaffold's established potential for translation to in vivo efficacy reduces risk in early-stage drug discovery.

As a Starting Material for the Synthesis of Nav1.8 Inhibitors for Pain

Extensive patent literature identifies the 3-oxopiperazine core as a privileged scaffold for Nav1.8 inhibitors, a key target for developing non-opioid pain therapeutics [2][3]. 2-(3-Oxopiperazin-1-yl)acetonitrile provides a direct entry point for synthesizing novel analogs in this well-validated chemical space, accelerating lead discovery efforts in a competitive therapeutic area.

In Process Chemistry: Leveraging Efficient One-Pot Synthetic Methods

The availability of efficient one-pot syntheses for substituted piperazin-2-ones [4][5] reduces the synthetic burden associated with using this building block. This is particularly relevant for process chemistry and scale-up operations, where minimizing synthetic steps is critical for cost-effectiveness and sustainability. The validated methods support the procurement of this compound for both exploratory research and larger-scale development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Oxopiperazin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.